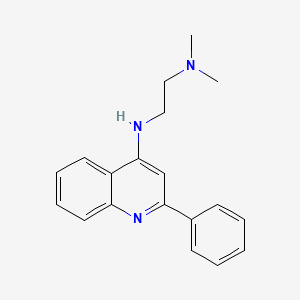
1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- is a complex organic compound that features a quinoline ring attached to an ethylenediamine backbone
Preparation Methods
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its reaction with N,N-dimethyl-1,2-ethanediamine. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as a DNA-binding agent, which could have implications in genetic research and biotechnology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- involves its interaction with molecular targets such as DNA and proteins. The quinoline ring can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can form coordination complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N’-dimethyl-: This compound lacks the quinoline ring, making it less effective in DNA binding and biological applications.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has additional ethyl groups, which can affect its solubility and reactivity.
N,N’-Dimethyl-1,2-ethanediamine: This compound is used as a ligand in coordination chemistry but does not have the same biological activity as the quinoline derivative
Properties
CAS No. |
133671-43-9 |
|---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21) |
InChI Key |
QWAVSGXBYFASKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















